![molecular formula C6H5Br2N B1631936 2,3-Dibromoaniline CAS No. 608-22-0](/img/structure/B1631936.png)
2,3-Dibromoaniline
Overview
Description
2,3-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N . It has an average mass of 250.919 Da and a monoisotopic mass of 248.878860 Da .
Synthesis Analysis
The synthesis of dibromoaniline derivatives has been reported in the literature . For instance, 2,4-dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It can also serve as a substrate in Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and one amine group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name: the “2,3-” prefix indicates that the two bromine atoms are located at the second and third positions of the benzene ring, respectively.Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3 . Its boiling point is 289.3±20.0 °C at 760 mmHg . The compound is solid in form .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2,3-Dibromoaniline is a significant organic intermediate in the synthesis of various pharmaceuticals, alkaloids, and ferromagnetic materials. Traditional synthesis involves the hydrolysis of specific dibromo-aminobenzene sulfonamides. Improvements in synthesis methods have been explored, including neutralization and bromination steps, leading to more efficient production processes (Geng, 2004).
Electronic and Optical Materials
Dibromoaniline derivatives, such as poly(2,5-dibromoaniline), have been synthesized and characterized for their potential in electronic applications. These compounds have been found to exhibit semiconducting properties and solubility in specific solvents, which is significant for electronic material development (Diaz et al., 1998).
Electrochemical Studies
The electrochemical behavior of dibromoaniline compounds has been studied extensively. For instance, the electrochemical oxidation of 2,4-dibromoaniline in aqueous sulphuric acid solutions reveals insights into their electroactive species and oxidation processes. Such studies are crucial for understanding the electrochemical properties of these compounds, which can have applications in various industrial processes (Arias & Brillas, 1985).
Quantum Computational Studies
2,4-Dibromoaniline has been the subject of quantum computational studies, exploring its molecular structure, vibrational assignments, and electronic properties. Such research aids in the deeper understanding of the molecule’s behavior and potential applications in fields like materials science and molecular engineering (Abraham et al., 2018).
Photochromic Properties
Research on dibromoaniline derivatives includes their use in synthesizing novel photochromic materials. These materials respond to light, changing their properties in a reversible manner, which is valuable for applications in optical devices and sensors (Song, 2015).
Safety and Hazards
2,3-Dibromoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include wearing suitable personal protective equipment, using the substance only in a well-ventilated area, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
2,3-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
Biochemical pathways generally involve a series of chemical reactions occurring within a cell, leading to changes in the cell . In the case of this compound, the exact pathways and their downstream effects remain to be elucidated.
properties
IUPAC Name |
2,3-dibromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQXYFZAROREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314561 | |
Record name | 2,3-Dibromobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
608-22-0 | |
Record name | 2,3-Dibromobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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